molecular formula C15H14N4O2 B14552170 Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate CAS No. 62141-12-2

Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate

Cat. No.: B14552170
CAS No.: 62141-12-2
M. Wt: 282.30 g/mol
InChI Key: JCYDDBHXHIQNSV-UHFFFAOYSA-N
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Description

Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiparasitic, antifungal, and anticancer properties . The unique structure of this compound makes it a valuable target for various scientific research and industrial applications.

Properties

CAS No.

62141-12-2

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C15H14N4O2/c1-2-21-14(20)8-13-12-9-18-19(15(12)17-10-16-13)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

JCYDDBHXHIQNSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate typically involves the condensation of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol. The reaction mixture is heated at reflux for an extended period, followed by cooling, filtration, and recrystallization from ethanol to obtain the target compound . This method ensures high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets, leading to its diverse biological activities.

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